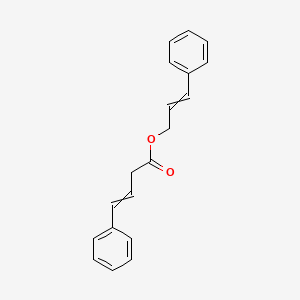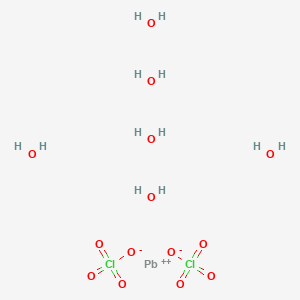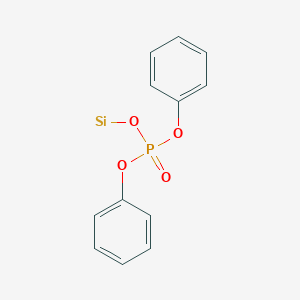![molecular formula C18H26N2O5 B14500481 N-[(Benzyloxy)carbonyl]-L-valyl-D-valine CAS No. 63986-09-4](/img/structure/B14500481.png)
N-[(Benzyloxy)carbonyl]-L-valyl-D-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzyloxy)carbonyl]-L-valyl-D-valine is a dipeptide derivative that consists of two valine amino acids, one in the L-configuration and the other in the D-configuration, with a benzyloxycarbonyl group protecting the N-terminal amino group. This compound is often used in peptide synthesis and serves as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-valyl-D-valine typically involves the following steps:
Protection of the N-terminal amino group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group of L-valine.
Coupling reaction: The protected L-valine is then coupled with D-valine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield the desired dipeptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-valyl-D-valine can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as trifluoroacetic acid (TFA) for deprotection or other nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(Benzyloxy)carbonyl]-L-valyl-D-valine has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of synthetic peptides and as a precursor for more complex molecules in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-valyl-D-valine involves its interaction with enzymes and other proteins. The benzyloxycarbonyl group protects the amino group, allowing for selective reactions at other sites. The compound can act as a substrate for proteases, which cleave the peptide bond, releasing the individual amino acids. This process is essential for studying enzyme kinetics and protein degradation pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a similar benzyloxycarbonyl protecting group.
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine: A dipeptide with phenylalanine residues instead of valine.
N-[(Benzyloxy)carbonyl]-L-proline: A single amino acid derivative with a benzyloxycarbonyl protecting group.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-valyl-D-valine is unique due to its combination of L- and D-valine residues, which can provide distinct stereochemical properties and biological activities compared to other dipeptides. The presence of the benzyloxycarbonyl group also allows for selective reactions and protection during synthesis, making it a valuable tool in peptide chemistry.
Propiedades
Número CAS |
63986-09-4 |
|---|---|
Fórmula molecular |
C18H26N2O5 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
(2R)-3-methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]butanoic acid |
InChI |
InChI=1S/C18H26N2O5/c1-11(2)14(16(21)19-15(12(3)4)17(22)23)20-18(24)25-10-13-8-6-5-7-9-13/h5-9,11-12,14-15H,10H2,1-4H3,(H,19,21)(H,20,24)(H,22,23)/t14-,15+/m0/s1 |
Clave InChI |
BAIDNIBSOZLYQU-LSDHHAIUSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)

![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)
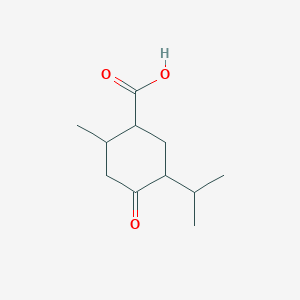
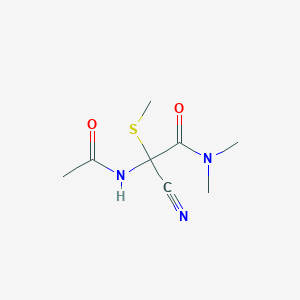
![Bicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14500435.png)
![[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate](/img/structure/B14500440.png)
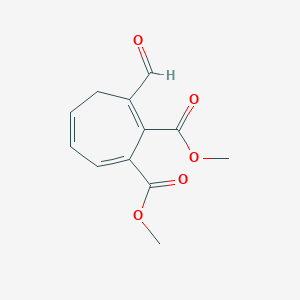

![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)
